1-(Chloromethyl)-3-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

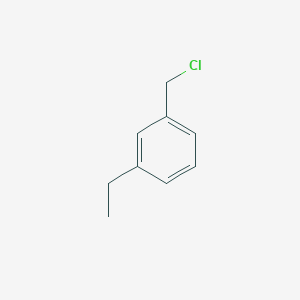

2D Structure

3D Structure

Properties

CAS No. |

55190-53-9 |

|---|---|

Molecular Formula |

C9H11Cl |

Molecular Weight |

154.63 g/mol |

IUPAC Name |

1-(chloromethyl)-3-ethylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2,7H2,1H3 |

InChI Key |

ONGBRSYRDRQMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)CCl |

Origin of Product |

United States |

Contextual Significance of Aromatic Chloromethyl Compounds in Synthetic Chemistry

Aromatic compounds containing a chloromethyl group (-CH2Cl), often referred to as benzyl (B1604629) chlorides, are of significant importance in synthetic chemistry. The chloromethyl group is a highly reactive functional handle, primarily because the chlorine atom is a good leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize the resulting carbocation intermediate (a benzylic carbocation), facilitating the reaction.

This inherent reactivity allows chemists to easily convert the chloromethyl group into a wide variety of other functional groups. For instance, it can undergo reactions with nucleophiles such as alcohols to form ethers, amines to form substituted benzylamines, and cyanide to form nitriles, which can be further hydrolyzed to carboxylic acids. This versatility makes aromatic chloromethyl compounds invaluable as intermediates in the synthesis of a broad spectrum of products, including pharmaceuticals, agrochemicals, and specialty polymers. The specific placement of other substituents on the aromatic ring, such as the ethyl group in 1-(Chloromethyl)-3-ethylbenzene, further tunes the molecule's steric and electronic properties, influencing its reactivity and potential applications.

Research Rationale for Investigating 1 Chloromethyl 3 Ethylbenzene

The primary research interest in 1-(Chloromethyl)-3-ethylbenzene stems from its role as a functionalized aromatic building block. The molecule combines the high reactivity of a benzylic chloride with the specific steric and electronic influence of a meta-positioned ethyl group. This combination makes it a useful intermediate for synthesizing targeted molecules where this particular substitution pattern is required.

The ethyl group, being an electron-donating group, can influence the regioselectivity of further electrophilic aromatic substitution reactions on the ring. Simultaneously, the chloromethyl group provides a specific site for nucleophilic attack, allowing for the construction of more complex molecules. A notable industrial application that underscores this rationale is its use as an intermediate in the synthesis of fragrance compounds. For example, this compound, as a component of an isomeric mixture of ethylbenzyl chloride, is used in the preparation of 3-(4-ethylphenyl)-2,2-dimethylpropanal, a fragrance ingredient known as floralozone. nih.gov In this process, the chloromethyl group is key to forming the carbon skeleton of the final product. nih.gov The investigation of such compounds is driven by the chemical industry's continuous need for efficient and specific building blocks for high-value products.

Overview of Key Academic Research Areas

Nucleophilic Substitution Reactions of the Benzylic Chloride

The general mechanism for nucleophilic aromatic substitution involves an initial attack by a nucleophile on the aromatic ring, followed by the departure of the leaving group. youtube.com The presence of electron-withdrawing groups on the benzene ring can activate it towards such reactions. libretexts.orglibretexts.orgnih.gov The chloromethyl group itself is highly reactive and allows for easy substitution reactions.

While specific studies on the hydrolysis and etherification of this compound are not extensively detailed in the provided search results, the general principles of nucleophilic substitution on benzylic halides can be applied. For instance, the reaction of chlorobenzene (B131634) with a concentrated sodium hydroxide solution at high temperatures is a known, albeit forceful, method to produce phenol (B47542), indicating that under the right conditions, the chlorine can be displaced by a hydroxyl group. libretexts.org It is plausible that this compound would undergo hydrolysis to form (3-ethylphenyl)methanol (B1330006) under less drastic conditions due to the increased reactivity of the benzylic chloride compared to an aryl chloride.

Similarly, etherification would involve the reaction with an alkoxide or a phenoxide. These oxygen-based nucleophiles would attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion to form an ether.

The chloromethyl group is susceptible to reactions with nitrogen-based nucleophiles. For example, studies on similar compounds show that aryl halides can react with nitrogen nucleophiles. libretexts.org The reaction of this compound with amines would lead to the formation of the corresponding N-(3-ethylbenzyl)amine derivatives. This type of amination reaction is a fundamental process in the synthesis of many organic compounds.

The formation of thioethers from benzylic halides is a well-established reaction. In the case of this compound, reaction with a thiol (R-SH) or a thiolate salt (R-SNa) would result in the formation of a 3-ethylbenzyl thioether. This thioetherification proceeds via a nucleophilic attack of the sulfur atom on the carbon of the chloromethyl group.

The reactions of chlorosilanes with organometallic reagents like organolithium and organomagnesium (Grignard) reagents are common for forming tetraorganosilanes. orgsyn.org While organolithium reagents are highly reactive, Grignard reagents are less so and often require catalysts like zinc chloride to proceed efficiently. orgsyn.org It is conceivable that this compound could react with organometallic reagents, where the organometallic compound acts as a source of a carbanion nucleophile, leading to the formation of a new carbon-carbon bond.

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The existing substituents on the ring, the ethyl group and the chloromethyl group, direct the position of the incoming electrophile. Both alkyl groups and chloromethyl groups are generally ortho-, para-directing activators.

Halogenation Studies

The halogenation of benzene and its derivatives is a classic example of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen. masterorganicchemistry.comlibretexts.org For this compound, the ethyl and chloromethyl groups will direct incoming halogens to the ortho and para positions.

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | H₂O | (3-Ethylphenyl)methanol | Hydrolysis |

| This compound | R-O⁻ | 1-(Alkoxymethyl)-3-ethylbenzene | Etherification |

| This compound | R-NH₂ | N-(3-Ethylbenzyl)amine | Amination |

| This compound | R-SH | 1-(Alkylthiomethyl)-3-ethylbenzene | Thioetherification |

| This compound | X₂ / FeX₃ | Halogenated this compound | Halogenation |

Nitration and Sulfonation Reactions

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on this compound are dictated by the directing effects of the existing substituents on the benzene ring. The ethyl group is an activating, ortho-, para- directing group due to its electron-donating inductive and hyperconjugative effects. Conversely, the chloromethyl group (-CH₂Cl) is generally considered a deactivating, ortho-, para- director. Its deactivating nature stems from the electron-withdrawing inductive effect of the chlorine atom, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than toluene or ethylbenzene. However, like other alkyl groups, it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex intermediate.

The combined influence of these two groups determines the regioselectivity of the reaction. The positions on the ring relative to the substituents are:

Position 2: ortho to the chloromethyl group and ortho to the ethyl group.

Position 4: para to the chloromethyl group and ortho to the ethyl group.

Position 5: meta to both groups.

Position 6: ortho to the chloromethyl group and para to the ethyl group.

The ethyl group, being an activator, will more strongly influence the position of substitution than the deactivating chloromethyl group. Therefore, substitution is most likely to occur at positions that are ortho or para to the ethyl group. The most favored positions for electrophilic attack are C4 and C6, as they are activated by the ethyl group and are also para and ortho to the chloromethyl group, respectively. Steric hindrance from the ethyl group might slightly disfavor the C2 position.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Relation to -CH₂Cl | Relation to -CH₂CH₃ | Predicted Reactivity | Major Products (Predicted) |

|---|---|---|---|---|

| 2 | ortho | ortho | Moderately favored | 1-(Chloromethyl)-2-nitro-3-ethylbenzene |

| 4 | para | ortho | Highly favored | 1-(Chloromethyl)-4-nitro-3-ethylbenzene |

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would yield a mixture of nitro-substituted isomers, with 1-(chloromethyl)-4-nitro-3-ethylbenzene and 1-(chloromethyl)-6-nitro-5-ethylbenzene expected as the major products. Similarly, sulfonation using fuming sulfuric acid would lead to the corresponding sulfonic acids at the same positions.

Radical Reactions and Benzylic Functionalization

Free Radical Chlorination and Isomerization

Free radical chlorination, initiated by UV light or heat, selectively targets the benzylic positions of alkylbenzenes. In this compound, there are two types of benzylic hydrogens: those on the chloromethyl group and those on the ethyl group. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

The key step determining the product distribution is the hydrogen abstraction by a chlorine radical. The stability of the resulting benzylic radical is the deciding factor. The secondary benzylic radical formed by abstracting a hydrogen from the ethyl group is more stable than the primary benzylic radical from the chloromethyl group. chempedia.infobrainly.com Consequently, free radical chlorination occurs preferentially at the benzylic carbon of the ethyl group.

The major product of this reaction is 1-chloro-3-(1-chloroethyl)benzene . libretexts.org Further reaction can lead to multiple substitutions. It is also possible for chlorination to occur at the less reactive primary benzylic position of the chloromethyl group, which would yield 1,3-bis(chloromethyl)benzene (B146608) derivatives if the other side chain is modified, though this is less favored. libretexts.org

Isomerization is not a primary pathway in radical reactions. However, under conditions that might favor ionic mechanisms, such as the presence of Lewis acids, carbocation intermediates could form and potentially rearrange. libretexts.orgmasterorganicchemistry.com For instance, treatment with a Lewis acid could ionize the C-Cl bond to form a benzylic carbocation, which is generally stable and unlikely to rearrange further in this specific structure.

Benzylic Radical Intermediates

The regioselectivity of radical halogenation is governed by the stability of the radical intermediates formed during the reaction. The order of radical stability is generally tertiary > secondary > primary, with benzylic and allylic radicals showing enhanced stability due to resonance. libretexts.org

In this compound, two potential benzylic radicals can be formed:

A primary benzylic radical: Formed by H-abstraction from the -CH₂Cl group.

A secondary benzylic radical: Formed by H-abstraction from the -CH(H)CH₃ group.

The secondary benzylic radical is significantly more stable than the primary one due to hyperconjugation with the adjacent methyl group, in addition to the resonance stabilization provided by the benzene ring. brainly.combrainly.com The unpaired electron in the secondary radical is delocalized over the aromatic ring and stabilized by the electron-donating methyl group. Therefore, the reaction pathway involving the secondary benzylic radical is kinetically favored. chempedia.info

Table 2: Comparison of Benzylic Radical Intermediates

| Radical Type | Position of Formation | Relative Stability | Reason for Stability |

|---|---|---|---|

| Primary Benzylic | -CH•Cl | Less Stable | Resonance with benzene ring. |

Cyclization and Rearrangement Pathways

The structure of this compound allows for intramolecular reactions, particularly under conditions that promote the formation of an electrophilic center.

An important potential reaction is intramolecular Friedel-Crafts alkylation. researchgate.net In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the chloromethyl group can act as an electrophile. The Lewis acid assists in the cleavage of the C-Cl bond, generating a primary benzylic carbocation (or a highly polarized complex). This electrophilic center can then be attacked by the electron-rich aromatic ring.

Given the meta orientation of the substituents, the cyclization would involve the electrophilic benzylic carbon attacking one of the positions ortho to it on the ring (position 2 or 4). This intramolecular attack would result in the formation of a new five-membered ring fused to the benzene ring, leading to a substituted indane derivative. The most likely product would be 4-ethylindane or 6-ethylindane . Such cyclialkylation reactions are known pathways for synthesizing fused ring systems. beilstein-journals.orgnih.gov

Rearrangements of the carbon skeleton are less likely for this specific molecule under typical conditions. The benzylic carbocation formed from the chloromethyl group is primary but resonance-stabilized and generally does not undergo rearrangement. masterorganicchemistry.com Similarly, a carbocation formed at the secondary benzylic position of the ethyl group is also relatively stable. Significant rearrangements often require more complex substrates or harsher reaction conditions that would lead to a complex mixture of products. libretexts.org

Mechanistic Investigations and Theoretical Studies on 1 Chloromethyl 3 Ethylbenzene Reactivity

Elucidation of Friedel-Crafts Alkylation Mechanisms

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. mt.com In the context of 1-(chloromethyl)-3-ethylbenzene, the compound itself acts as the alkylating agent in an electrophilic aromatic substitution reaction. The mechanism is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

The process unfolds in several distinct steps:

Formation of the Electrophile : The reaction initiates with the interaction between this compound and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the chloromethyl group, polarizing the C-Cl bond. This leads to the formation of a benzylic carbocation, the 3-ethylbenzyl cation, which serves as the active electrophile. libretexts.orgchemguide.co.uk The formation of this carbocation is facilitated by the stability of benzylic cations. For primary alkyl halides, the formation of a discrete carbocation can be unstable; however, the benzylic nature of this specific substrate allows for resonance stabilization, making the carbocation a viable intermediate. libretexts.orgyoutube.com

Electrophilic Attack : The generated 3-ethylbenzyl carbocation is a potent electrophile. The π-electrons of an aromatic substrate (such as benzene (B151609) or a substituted derivative) act as a nucleophile, attacking the carbocation. youtube.com This attack disrupts the aromaticity of the substrate ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Catalyst Regeneration : In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom of the arenium ion that bears the new alkyl group. chemguide.co.uk This restores the aromaticity of the ring, yielding the final alkylated product. The Lewis acid catalyst (AlCl₃) is regenerated in this step, allowing it to participate in further catalytic cycles. chemguide.co.uk

A significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation. The product of the initial reaction contains an activating alkyl group, which makes the product more reactive than the starting aromatic substrate, often leading to the addition of multiple alkyl groups. libretexts.orgchemguide.co.uk

Understanding Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from nucleophilic aliphatic substitution (SN1/SN2) and electrophilic aromatic substitution. qorganica.es For a classical SNAr reaction to occur via the addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. qorganica.eslibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.org

The compound this compound lacks the necessary strong electron-withdrawing groups on the aromatic ring. The ethyl group is an electron-donating, activating group, and the chloromethyl group is considered weakly deactivating. Therefore, the aromatic ring of this compound is not sufficiently electron-deficient to be susceptible to nucleophilic attack under standard SNAr conditions. The intermediate carbanion would be too high in energy to form at a practical rate. libretexts.org

An alternative pathway for nucleophilic substitution on an unactivated aryl halide involves an elimination-addition mechanism proceeding through a highly reactive "benzyne" intermediate. pressbooks.pub This mechanism, however, requires extremely strong basic conditions, such as the use of sodium amide (NaNH₂), to deprotonate the ring and eliminate the halide. pressbooks.pubyoutube.com

It is crucial to distinguish SNAr reactions on the aromatic ring from nucleophilic substitution reactions that can occur at the benzylic carbon of the chloromethyl group. This latter reaction proceeds via SN1 or SN2 mechanisms, not SNAr, as it involves an sp³-hybridized carbon center and does not directly involve nucleophilic attack on the aromatic ring itself. qorganica.es

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including those involving this compound. These methods allow for the characterization of transient species like transition states and reaction intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and, consequently, their reactivity. In the context of reactions involving this compound, DFT can be employed to calculate the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

A key application is the calculation of transition state geometries and energies. For instance, in a Friedel-Crafts alkylation reaction using this compound, DFT could model the transition state for the attack of an aromatic ring on the 3-ethylbenzyl cation. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. Theoretical studies on similar molecules, like the ethylbenzene-OH adduct, have successfully used DFT to map out reaction paths and determine energy barriers, demonstrating the utility of this approach. mdpi.com

Quantum chemical modeling is essential for understanding the structure and stability of short-lived reaction intermediates. In reactions with this compound, two primary types of intermediates can be modeled:

Carbocations : In the Friedel-Crafts alkylation, the 3-ethylbenzyl cation is the key intermediate. Quantum chemical methods can compute its geometry, charge distribution, and stability. These models can confirm the delocalization of the positive charge across the benzylic carbon and the aromatic ring, which accounts for its relative stability compared to non-benzylic primary carbocations. libretexts.org

Meisenheimer Complexes : In a hypothetical SNAr reaction, a Meisenheimer complex would be the critical intermediate. libretexts.org Computational modeling can predict the stability of such a complex formed from this compound. These calculations would likely confirm that without strong electron-withdrawing groups, the intermediate is energetically unfavorable, thus explaining why the reaction does not proceed via this pathway. libretexts.orgnih.gov

Experimental Kinetic and Stereochemical Studies

Experimental studies are vital for validating theoretical models and providing a complete picture of reaction dynamics. For this compound, kinetic and stereochemical investigations would focus on the rates and stereochemical outcomes of its reactions.

Kinetic studies measure reaction rates under various conditions (e.g., temperature, concentration) to determine rate laws and activation parameters. For example, kinetic modeling of the related compound ethylbenzene (B125841) in combustion and dehydrogenation processes has provided detailed data on reaction rate constants and activation energies. researchgate.netscispace.com Similar experiments on the Friedel-Crafts alkylation with this compound would quantify the influence of the catalyst and substrate concentrations on the rate of product formation.

Below is a table showing theoretical kinetic data for the reaction of a structurally related ethylbenzene-OH adduct, illustrating the type of data obtained from such studies. mdpi.com

| Reaction Path | Description | Activation Energy (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |

| A | EB-Ortho + O₂ → Ethyl-phenol + HO₂ | 1.1 | 6.06 x 10⁻¹⁷ |

| C | EB-Ortho + O₂ → Peroxy Radical | 1.8 | 2.04 x 10⁻¹⁷ |

| D | EB-Ortho + NO₂ → Ethyl-phenol + HONO | -5.7 | 1.78 x 10⁻¹¹ |

| F | EB-Ortho + NO₂ → Nitro-ethylbenzene | -12.4 | 1.43 x 10⁻¹¹ |

This table is based on data for the 2-ethyl-hydroxycyclohexadienyl radical (EB-Ortho) and is illustrative of kinetic parameters derived from theoretical studies.

Stereochemical studies would be particularly insightful for nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group. Since this carbon is prochiral, its reaction with a nucleophile can potentially form a new stereocenter. By using chiral nucleophiles or analyzing the stereochemistry of the product, one could distinguish between SN1 and SN2 pathways. An SN2 reaction would proceed with a predictable inversion of stereochemistry, whereas an SN1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture of products.

Derivatization and Advanced Synthesis Utilizing 1 Chloromethyl 3 Ethylbenzene As a Key Synthon

Synthesis of Complex Organic Molecules through Multi-Step Sequences

The chloromethyl group is a potent electrophilic site, making 1-(chloromethyl)-3-ethylbenzene an excellent substrate for nucleophilic substitution reactions. This fundamental reactivity is the cornerstone of its use in multi-step sequences to build larger, more complex molecules. The benzyl (B1604629) chloride moiety can be readily converted into other functional groups, serving as a linchpin for assembling elaborate molecular frameworks.

Key transformations include:

Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields ethers, attaching the 3-ethylbenzyl group to other molecular fragments.

Esterification: Treatment with carboxylate salts results in the formation of esters, a common linkage in bioactive molecules and materials.

Cyanation: Substitution with cyanide ions (e.g., from NaCN or KCN) produces 3-ethylphenylacetonitrile. The nitrile group is a valuable synthon itself, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings.

Alkylation Reactions: As an alkylating agent, it can react with a wide range of nucleophiles, including carbanions (from organometallic reagents like Grignards or organolithiums) and enolates, to form new carbon-carbon bonds. This is a direct method for extending carbon chains or linking the 3-ethylbenzyl motif to other carbocyclic or heterocyclic systems.

While specific, complex natural product syntheses starting from this compound are not prominently featured in dedicated literature, its role as a foundational building block is evident. For instance, a synthetic strategy for a target molecule containing a 3-ethylbenzyl ether could involve the reaction of this compound with the corresponding alcohol in a straightforward nucleophilic substitution step, illustrating its utility in a broader synthetic plan.

Functionalization for the Development of Polymer Precursors and Monomers

A significant application of this compound is in polymer chemistry, where it serves as a precursor to valuable monomers. Its structure is particularly suited for creating functional polymers with tailored properties.

This compound is a direct precursor to 3-vinylbenzyl chloride, a functionalized monomer. The synthesis pathway typically involves the dehydrohalogenation of a chlorinated derivative of this compound. A related industrial process involves the chlorination of vinyltoluene, which is often a mixture of 3- and 4-isomers, leading to a corresponding mixture of vinylbenzyl chloride isomers.

A patented continuous, single-step vapor phase process highlights the conversion of a substituted ethyltoluene (like 3-ethyltoluene) into the corresponding vinylbenzyl chloride. This process effectively combines halogenation and dehydrohalogenation in a single pass through a high-temperature reactor. During this process, ethylbenzyl chloride (an alternative name for chloromethylethylbenzene) is formed as a key intermediate and precursor to the final vinylbenzyl chloride product. The resulting 3-vinylbenzyl chloride contains both a polymerizable vinyl group and a reactive chloromethyl group, making it a bifunctional monomer for advanced polymer synthesis.

Vinylbenzyl chloride (VBC), including the 3-isomer derived from this compound, is a crucial monomer for creating functional polymers through various polymerization techniques, including controlled radical polymerization. These polymers can serve as scaffolds for further chemical modification.

A prominent example is the synthesis of poly(ionic liquid)s (PILs). In this process, VBC is first copolymerized with other monomers, such as acrylic acid (AA), via free radical polymerization. The resulting precursor copolymer, P(VBC-co-AA), possesses the reactive chloromethyl groups from the VBC units along the polymer backbone. These groups are then subjected to post-polymerization modification. For instance, quaternization of the chloromethyl groups with an N-alkylimidazole (like 1-methylimidazole) converts the VBC units into imidazolium-based ionic liquid moieties. This creates a polyelectrolyte with properties useful in applications like gas separation membranes.

Table 1: Example of Precursor Copolymer Synthesis using Vinylbenzyl Chloride (VBC)

| Monomer 1 | Monomer 2 | Initiator | Solvent | Temperature | Polymerization Method | Resulting Copolymer |

|---|---|---|---|---|---|---|

| 4-Vinylbenzyl Chloride (VBC) | Acrylic Acid (AA) | AIBN | DMF | 70 °C | Free Radical Polymerization | P(VBC-co-AA) |

Data sourced from a study on imidazolium-based PILs, demonstrating a common strategy applicable to VBC isomers.

This strategy allows for the synthesis of a wide range of functional polymers where the properties can be finely tuned by the choice of comonomer and the subsequent modification of the reactive benzyl chloride handle.

Construction of Bridged and Polycyclic Molecular Architectures

The reactive nature of the C-Cl bond in this compound provides a pathway for constructing more rigid and sterically complex molecules, including bridged and polycyclic systems. While direct applications of the mono-functional this compound are less common for this purpose, the underlying chemical principles are well-established with related synthons.

For example, di-functional analogs such as 1,3-bis(chloromethyl)benzene (B146608) are used as capping or bridging reagents. In one notable application, a derivative, 1,3-bis[bis(4-tert-butylphenyl)chloromethyl]benzene, was employed as a regioselective capping reagent to create bridged cyclodextrin (B1172386) derivatives. In this reaction, the two reactive chloromethyl groups on the benzene (B151609) ring react with hydroxyl groups on the cyclodextrin rim, forming a permanent bridge and creating a sophisticated, cage-like molecular architecture. This demonstrates how benzylic chloride functionalities can be used to link molecular units together.

Furthermore, the 3-ethylbenzyl chloride moiety can, in principle, be used in intramolecular Friedel-Crafts alkylation reactions to form cyclic structures. If the molecule contains another aromatic ring positioned appropriately, the benzylic chloride can be activated by a Lewis acid to trigger an intramolecular cyclization, leading to the formation of fused or bridged polycyclic aromatic systems. For instance, a molecule containing both a 3-ethylbenzyl chloride group and a phenol (B47542) linked by a flexible chain could undergo cyclization to form a dibenz-oxepine ring system. Such strategies are fundamental in the synthesis of carbocyclic and heterocyclic frameworks.

Applications of 1 Chloromethyl 3 Ethylbenzene Derivatives in Advanced Materials Science

Precursors for Hypercrosslinked Polymers (HCPs) and Resins

Hypercrosslinked polymers (HCPs) are a class of nanoporous materials distinguished by their high specific surface areas, extensive microporosity, and remarkable stability. mdpi.com These properties make them suitable for applications such as gas sorption, separation, and catalysis. sci-hub.se Derivatives containing the 1-(chloromethyl)-3-ethylbenzene moiety can act as precursors or external crosslinkers in the synthesis of these advanced polymer networks. sci-hub.se

The primary method for synthesizing HCPs from chloromethylated aromatic precursors is through Friedel-Crafts alkylation. mdpi.comresearchgate.net In this process, the chloromethyl groups react with other aromatic rings in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄), to form stable methylene (B1212753) bridges. sci-hub.se This reaction creates an extensive, rigid three-dimensional network.

The synthesis can proceed in several ways:

Post-crosslinking of a pre-formed polymer: A linear or lightly crosslinked polymer (like polystyrene) is dissolved or swollen in a suitable solvent. A bifunctional crosslinker, which could be a derivative of this compound, is added along with a catalyst to "stitch" the polymer chains together. sci-hub.se

Self-condensation of functional monomers: Monomers containing both a chloromethyl group and an aromatic ring can be polymerized and crosslinked simultaneously. strath.ac.uk

Knitting of aromatic molecules: Small aromatic molecules are "knitted" together using an external crosslinker like 1,4-bis(chloromethyl)benzene. researchgate.net

The structure of the resulting porous network is highly dependent on the reaction conditions. The choice of solvent, catalyst, and the ratio of monomer to crosslinker all play a crucial role in determining the final properties of the HCP. researchgate.net For instance, using a solvent that effectively swells the initial polymer chains allows the network to be "locked" in an expanded state, creating a high free volume that translates into permanent microporosity after the solvent is removed. sci-hub.se This technique can produce materials with exceptionally high specific surface areas, often exceeding 1000 m²/g. researchgate.netstrath.ac.uk

Table 1: Influence of Synthesis Strategy on HCP Properties

| Precursor/Strategy | Crosslinking Method | Resulting Property | Reference |

|---|---|---|---|

| Polystyrene with external chloromethylated crosslinkers | Intermolecular Friedel-Crafts alkylation | High degree of crosslinking (>40%), rigid expanded networks, high specific surface area (600-2000 m²/g). sci-hub.se | sci-hub.se |

| Vinylbenzyl chloride (VBC)-divinylbenzene (DVB) gel-type resin | Intramolecular Friedel-Crafts alkylation | Rapid and efficient hypercrosslinking; specific surface area increases from ~0 m²/g to ~1,200 m²/g. strath.ac.uk | strath.ac.uk |

| Aniline and benzene (B151609) with dimethoxymethane (B151124) (DMM) crosslinker | Friedel-Crafts alkylation with FeCl₃ catalyst | Mesoporous structure with a high surface area of 987 m²/g. mdpi.com | mdpi.com |

The chloromethyl group is the key functional component for modifying polymer properties to create HCPs. Its primary role is to form the covalent methylene bridges that define the polymer's rigid, porous structure. sci-hub.se The density and distribution of these chloromethyl groups within the precursor polymer or monomer mixture directly influence the degree of crosslinking and, consequently, the final material properties.

For example, in copolymers made from vinylbenzyl chloride (a structural analog) and styrene (B11656), increasing the proportion of VBC leads to a higher density of available chloromethyl groups for crosslinking. sci-hub.se This results in a more densely crosslinked network with a higher specific surface area. sci-hub.se The transformation of these pendant chloromethyl groups into crosslinks is highly efficient. Studies on vinylbenzyl chloride-divinylbenzene (VBC-DVB) resins show a dramatic decrease in chlorine content from ~19 wt% to ~2 wt% after hypercrosslinking, which corresponds directly to the formation of an extensive pore network and a massive increase in surface area. strath.ac.uk

The reactivity of the chloromethyl group also allows for post-synthesis modification, where unreacted groups can be converted into other functionalities (e.g., amines, quaternary ammonium (B1175870) salts) to tailor the surface chemistry of the porous polymer for specific applications like ion exchange or targeted adsorption.

Functional Monomers and Crosslinkers in Polymerization Processes

Beyond their use in creating HCPs through post-polymerization crosslinking, derivatives of this compound can be employed directly in polymerization processes as functional monomers or crosslinking agents.

The benzylic chloride structure of this compound makes it a potential initiator for cationic polymerization. In the presence of a suitable Lewis acid co-initiator (e.g., TiCl₄, AlCl₃), the chlorine atom can be abstracted, generating a stable benzylic carbocation. kpi.ua This carbocation is capable of initiating the polymerization of electron-rich monomers such as styrene, isobutylene, or vinyl ethers.

The general initiation step can be represented as: Ar-CH₂Cl + AlCl₃ → Ar-CH₂⁺[AlCl₄]⁻

This initiation system offers a pathway to produce polymers with a specific end-group derived from the initiator molecule. While direct use of this compound is not widely documented, the principle is well-established for similar benzylic halides. The efficiency and rate of such polymerization reactions can be low but can be enhanced through the addition of activators to the initiator system. google.com The chloromethyl group can also potentially act as a chain transfer agent in certain polymerization reactions, helping to control the molecular weight of the resulting polymer.

Incorporating a monomer derived from this compound into a polymer backbone is a powerful strategy for creating functional copolymers. A common industrial analog is vinylbenzyl chloride (VBC), which is essentially a styrene molecule with a chloromethyl group. sci-hub.sestrath.ac.uk By copolymerizing VBC with other monomers like styrene or divinylbenzene, a polymer is produced with reactive -CH₂Cl groups distributed along its chains. strath.ac.uk

These pendant chloromethyl groups serve as versatile handles for subsequent chemical modifications. They can be used for:

Crosslinking: As discussed in the context of HCPs, these groups can be used to crosslink the polymer chains after polymerization. strath.ac.uk

Grafting: Other polymer chains can be grafted onto the backbone via the chloromethyl sites.

Functionalization: The chlorine atom can be easily displaced by a wide range of nucleophiles to introduce new functionalities, such as amines (for ion-exchange resins), quaternary ammonium salts (for antimicrobial surfaces), or ligands for metal catalysis.

This approach allows for precise control over the density of functional groups in the final material, which is a significant advantage over the less controlled post-polymerization chloromethylation of polystyrene. researchgate.net

Role in Surface Functionalization and as Silane (B1218182) Coupling Agents

The reactivity of the chloromethyl group also makes its derivatives suitable for modifying the surfaces of inorganic materials. This is often achieved by using them as or converting them into silane coupling agents.

A silane coupling agent is a molecule that contains two different types of reactive groups: a hydrolyzable silane group (e.g., trimethoxysilane, -Si(OCH₃)₃) and an organofunctional group. shinetsusilicone-global.comshinetsu.co.jp The silane part reacts with hydroxyl groups on the surface of inorganic materials like glass, silica, or metal oxides to form stable covalent siloxane (-Si-O-Substrate) bonds. thenanoholdings.com The organofunctional part then provides a reactive site to bond with an organic polymer matrix. shinetsusilicone-global.com

Analytical and Spectroscopic Characterization Techniques in Research on 1 Chloromethyl 3 Ethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Chloromethyl)-3-ethylbenzene by providing detailed information about the chemical environment of each hydrogen atom (¹H NMR) and carbon atom (¹³C NMR) within the molecule.

In the ¹H NMR spectrum of a related compound, ethylbenzene (B125841), the protons of the ethyl group's methyl (CH₃) component typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet. docbrown.info The aromatic protons usually resonate in a distinct region of the spectrum. docbrown.info For this compound, the introduction of the chloromethyl group (-CH₂Cl) would introduce a new singlet peak corresponding to the two protons of this group. The substitution pattern on the benzene (B151609) ring affects the chemical shifts and splitting patterns of the aromatic protons, allowing for the confirmation of the 1,3- (meta) substitution.

Predicted ¹H and ¹³C NMR spectral data are often available in chemical databases, which can be compared with experimental results for verification. guidechem.com The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons in different chemical environments, further confirming the structural assignment. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Ethyl (-CH₃) | ~1.2 | Triplet |

| Ethyl (-CH₂) | ~2.6 | Quartet |

| Chloromethyl (-CH₂Cl) | ~4.5 | Singlet |

| Aromatic (Ar-H) | ~7.1-7.3 | Multiplet |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of an ethylbenzene derivative will show characteristic absorption bands. docbrown.info Key vibrations include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and chloromethyl groups are observed between 3000 and 2850 cm⁻¹. docbrown.infosemanticscholar.org

C=C stretching vibrations: The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic peaks in the 1600-1450 cm⁻¹ region. docbrown.info

C-Cl stretching vibration: The presence of the chloromethyl group is confirmed by a C-Cl stretching band, which is typically found in the 800-600 cm⁻¹ region of the spectrum.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. semanticscholar.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of both IR and Raman spectra allows for a more complete vibrational analysis and confident identification of the functional groups within this compound. semanticscholar.org

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Data is based on typical ranges for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound is 154.64 g/mol . achemblock.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this molecular weight. The presence of chlorine is indicated by the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides a fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of a chlorine atom to form a stable benzyl-type carbocation. Further fragmentation of the ethyl group and the aromatic ring can also occur. For instance, the mass spectrum of the related compound 1-chloro-3-ethylbenzene (B1584093) shows prominent peaks that can be used for identification. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|

| [C₉H₁₁Cl]⁺ | 154/156 | Molecular Ion (with isotopic pattern) |

| [C₉H₁₁]⁺ | 119 | Loss of Cl |

| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement) |

These are predicted fragments based on common fragmentation mechanisms.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers, such as 1-(chloromethyl)-2-ethylbenzene and 1-(chloromethyl)-4-ethylbenzene.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification and quantification. The NIST Chemistry WebBook provides gas chromatography data for related compounds, which can serve as a reference. nist.gov Purity is determined by the relative area of the main peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive compounds. nih.gov In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent (stationary phase). Separation is achieved based on the analyte's affinity for the stationary and mobile phases. While GC-MS often provides better resolution for compounds like benzene derivatives, HPLC is a viable alternative. nih.gov The choice of column and mobile phase is critical for achieving effective separation of isomers.

The purity of this compound is often reported by suppliers and is a critical parameter for its use in research and synthesis. chemscene.com

Table 4: Chromatographic Methods for Analysis

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Purity assessment, isomer separation, quantification. |

Future Research Directions and Outlook in the Chemistry of 1 Chloromethyl 3 Ethylbenzene

Development of Sustainable and Green Synthetic Methodologies

Traditional methods for the synthesis of benzyl (B1604629) chlorides, including 1-(chloromethyl)-3-ethylbenzene, often rely on harsh reagents and generate significant waste streams. Future research will undoubtedly focus on the development of more environmentally benign and sustainable synthetic protocols.

One promising avenue is the exploration of photocatalytic chlorination . Visible-light-mediated photocatalysis, utilizing catalysts like acridinium (B8443388) salts, has been shown to be effective for the C-H bond chlorination of benzylic positions. organic-chemistry.org This mild and scalable method could be adapted for the direct synthesis of this compound from 1,3-diethylbenzene, avoiding the use of more hazardous chlorinating agents. Another green approach involves the use of N-chlorosuccinimide as a safe chlorine source in conjunction with a photocatalyst. organic-chemistry.org

Phase-transfer catalysis (PTC) also presents a viable green alternative. PTC has been successfully employed for the chloromethylation of aromatic hydrocarbons in aqueous media, reducing the need for volatile organic solvents and simplifying catalyst recovery. researchgate.net Developing a robust PTC method for the synthesis of this compound could significantly improve the environmental footprint of its production.

Furthermore, research into catalytic hydrodechlorination offers a green pathway for transformations of the chloromethyl group. Rhodium-N-heterocyclic carbene (NHC) complexes have shown efficacy as catalysts for the hydrodechlorination of benzyl chloride to toluene (B28343). csic.es Applying similar catalytic systems to this compound could provide a clean method for its conversion to 1-ethyl-3-methylbenzene or for selective dehalogenation in more complex synthetic sequences.

The table below summarizes potential sustainable synthetic methods for this compound.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Photocatalytic Chlorination | Mild reaction conditions, use of visible light, high selectivity. | Catalyst development, optimization for substituted benzenes. |

| Phase-Transfer Catalysis | Use of aqueous media, reduced solvent waste, catalyst recyclability. | Design of efficient phase-transfer catalysts, process optimization. |

| Catalytic Hydrodechlorination | Clean conversion to other useful compounds, high selectivity. | Development of active and robust catalysts, understanding reaction mechanisms. |

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the chloromethyl group in this compound is a key feature that can be exploited in a variety of novel transformations. Future research should focus on expanding the repertoire of reactions beyond simple nucleophilic substitutions.

Cooperative catalysis is an emerging area that could unlock new reaction pathways. By using a combination of catalysts, such as a nucleophilic catalyst and a photocatalyst, challenging transformations of benzyl chlorides can be achieved under mild conditions. nih.govacs.org This approach could be used to generate benzylic radicals from this compound for use in complex bond-forming reactions.

Photoredox catalysis offers another powerful tool for activating the C-Cl bond. Visible-light-induced photoredox catalysis can facilitate the homocoupling of benzyl chlorides to form bibenzyl derivatives. nih.gov Applying this methodology to this compound could lead to the synthesis of novel dimeric structures with interesting material or biological properties. Ruthenium-catalyzed photo-induced C-H benzylation reactions have also been developed, which could be explored with this compound as the electrophile. nih.gov

Transition-metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis. While the use of benzyl bromides is more common, recent advances have enabled the use of less reactive but more affordable benzyl chlorides in these reactions. rsc.orgrawdatalibrary.net Future work could focus on developing efficient nickel- or palladium-catalyzed cross-coupling reactions of this compound with various coupling partners, such as boronic acids, organozinc reagents, and amines, to create a diverse range of functionalized molecules. The air-stable nickel(II) complex trans-(PCy2Ph)2Ni(o-tolyl)Cl has shown promise in the coupling of benzyl chlorides with terminal alkenes. organic-chemistry.org

Advanced Materials Design Leveraging Specific Functionalization

The bifunctional nature of this compound, with its reactive chloromethyl group and modifiable ethyl group on the aromatic ring, makes it an attractive building block for the design of advanced materials.

A significant area of future research will be its use as a monomer in polymer synthesis . The chloromethyl group can serve as a site for polymerization or as a point of attachment for other functional groups after polymerization. For example, benzyl chloride-functionalized polycarbonates have been synthesized and subsequently modified to create a variety of functional biodegradable materials. ibm.com Similarly, this compound could be incorporated into polyesters, polyamides, or other polymer backbones to impart specific properties such as flame retardancy, altered solubility, or sites for post-polymerization modification.

Furthermore, this compound can be used for the surface functionalization of materials . By grafting this molecule onto the surface of silica, carbon nanotubes, or other nanomaterials, their properties can be tailored for specific applications. For instance, the introduction of the 3-ethylbenzyl group could enhance the dispersibility of nanomaterials in organic media or serve as a platform for the attachment of catalysts or biomolecules. The synthesis of polymer microspheres functionalized with benzyl chloride has been demonstrated, opening possibilities for creating materials for chromatography or solid-phase synthesis. researchgate.net

Deeper Computational Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the intricate relationship between the structure of a molecule and its reactivity. For this compound, deeper computational insights can guide experimental work and accelerate the discovery of new applications.

Future research should employ density functional theory (DFT) and ab initio methods to investigate the electronic structure and reactivity of this compound in detail. acs.org Such studies can elucidate the influence of the ethyl group at the meta position on the reactivity of the chloromethyl group in various reactions, including nucleophilic substitutions and radical processes. Computational studies on substituted benzyl chlorides have already provided valuable information on their reductive cleavage and electron attachment processes. acs.org

Modeling of reaction mechanisms will be crucial for understanding and optimizing the novel catalytic transformations discussed in section 8.2. For instance, computational studies can help to elucidate the mechanism of photocatalytic and transition-metal-catalyzed reactions involving this compound, providing insights into the nature of the active catalytic species and the transition states of key reaction steps. nih.gov

Furthermore, computational screening can be used to predict the properties of polymers and materials derived from this compound. By simulating the properties of virtual polymers with different compositions and architectures, researchers can identify promising candidates for synthesis and testing, thereby streamlining the materials discovery process. Understanding the electrophilic aromatic substitution patterns on the ethylbenzene (B125841) ring through computational models can also guide the synthesis of specifically substituted derivatives. researchgate.netmasterorganicchemistry.compearson.commasterorganicchemistry.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.